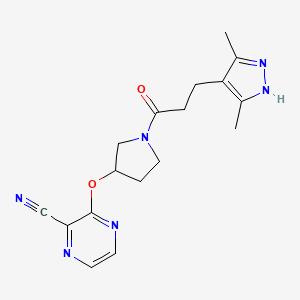

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-11-14(12(2)22-21-11)3-4-16(24)23-8-5-13(10-23)25-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIXXGQILWXROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity.

Mode of Action

It is known that subtle structural variations on the phenyl moiety of similar compounds can tune biological properties toward antiviral or antitumoral activity. The antitumoral activity was due to inhibition of tubulin polymerization.

Biological Activity

The compound 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex molecule that incorporates a pyrazole moiety known for its diverse biological activities. This article discusses the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Pyrazole Moiety : The 3,5-dimethyl-1H-pyrazole component contributes to the compound's biological properties.

- Pyrrolidine and Carbonitrile Groups : These groups are essential for the interaction with biological targets.

The molecular formula of the compound is , and its molecular weight is approximately 302.38 g/mol.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from pyrazole have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study evaluated a related pyrazole compound against liver and lung carcinoma cell lines, reporting an IC50 value of 5.35 μM, indicating potent activity compared to standard chemotherapeutics like Cisplatin (IC50 values of 3.78 μM and 6.39 μM for liver and lung cancer respectively) .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazole derivative | Liver carcinoma | 5.35 | |

| Pyrazole derivative | Lung carcinoma | 8.74 | |

| Cisplatin | Liver carcinoma | 3.78 | |

| Cisplatin | Lung carcinoma | 6.39 |

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. A review highlighted that various pyrazole derivatives possess broad-spectrum antimicrobial activities against bacteria and fungi, suggesting their potential use in treating infections .

The mechanisms through which pyrazole compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells, contributing to their anticancer efficacy.

- Antioxidant Properties : Some studies suggest that pyrazoles may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Cytotoxicity Assessment : A study synthesized various pyrazole derivatives and assessed their cytotoxicity using the MTT assay against different carcinoma cell lines, revealing promising results with specific compounds showing lower toxicity towards normal cells compared to standard treatments .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the pyrazole ring influence biological activity. For example, substituents on the pyrazole ring significantly affect potency against cancer cells .

Scientific Research Applications

Structural Formula

The compound's structural complexity includes a pyrazine core, which is known for its biological activity. The presence of the pyrazole and pyrrolidine moieties contributes to its pharmacological potential.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the pyrazole ring in the compound enhances its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can target specific cancer cell lines effectively, suggesting that this compound may possess analogous properties .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been documented to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Compounds containing pyrazole and pyrrolidine structures have been linked to anti-inflammatory activities. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Synthetic Pathways

The synthesis of 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be achieved through several synthetic routes:

- Condensation Reactions : Utilizing starting materials such as substituted pyrazoles and pyrrolidines in a controlled environment to yield the target compound.

- Cross-Coupling Techniques : Employing palladium-catalyzed reactions to form carbon-nitrogen bonds effectively.

- Functionalization Strategies : Modifying existing compounds with reactive groups to enhance biological activity or improve solubility.

Case Studies

Several studies have demonstrated successful synthesis and characterization of related compounds:

- A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis of novel pyrrolo derivatives with promising biological activities .

- Another investigation focused on the synthesis of pyrimidine derivatives that exhibited strong anticancer properties, highlighting the potential for similar modifications in pyrazole-containing compounds .

Q & A

Basic: What synthetic pathways are commonly employed for synthesizing this compound?

The compound is synthesized via multi-step routes involving:

- Key intermediates : Pyrrolidine and pyrazine derivatives are functionalized through acylations, nucleophilic substitutions, and cyclization reactions. For example, describes similar protocols using dichloromethane as a solvent and triethylamine as a base for coupling reactions at low temperatures (–20°C).

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (using 2-propanol or methanol) are standard .

- Critical steps : Diazomethane or azido(trimethyl)silane may be used for introducing azide or nitrile groups under controlled conditions (0–50°C) .

Basic: Which analytical techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., δ = 7.54 ppm for pyrazole protons in CDCl3) confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+ Calcd 238.0961; Found 238.0962) .

- Infrared Spectroscopy (IR) : Peaks at 2231 cm⁻¹ (C≡N stretch) and 2139 cm⁻¹ (azide) confirm functional groups .

- Chromatography : TLC (Rf = 0.58 in cyclohexane/ethyl acetate) and HPLC monitor purity .

Advanced: How can reaction conditions be optimized to improve yield?

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity for acylation, while xylene facilitates high-temperature cyclization .

- Catalyst use : Trifluoroacetic acid (TFA) accelerates azide formation (e.g., 10.00 equiv TFA at 50°C) .

- Temperature control : Slow warming from 0°C to 50°C minimizes side reactions during triazole formation .

- Work-up : Dry-loading with Celite improves column chromatography efficiency .

Advanced: How should researchers address discrepancies in reported synthetic yields or spectral data?

- Method replication : Cross-validate protocols (e.g., solvent ratios, reaction times) from conflicting studies. and highlight strict adherence to stoichiometry (7.50 equiv silane) for reproducibility.

- Data triangulation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing nitrile vs. azide peaks) .

- Theoretical frameworks : Link spectral anomalies to electronic effects (e.g., pyrazole ring electron-withdrawing groups altering NMR shifts) .

Basic: What purification methods are effective for isolating this compound?

- Flash chromatography : Silica gel with cyclohexane/ethyl acetate gradients (0–35%) achieves >85% purity .

- Recrystallization : Methanol or 2-propanol yields high-purity crystals (mp = 100–101.5°C) .

- Dry-loading : Celite-assisted evaporation minimizes sample loss .

Advanced: How can researchers design experiments to evaluate biological activity?

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry. notes pyrazine moieties as kinase inhibitors.

- Molecular docking : Use software (AutoDock, Schrödinger) to predict interactions with receptors, guided by structural analogs in and .

- Metabolic stability : Assess hepatic microsome degradation with LC-MS monitoring .

Advanced: What strategies ensure compound stability during storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.